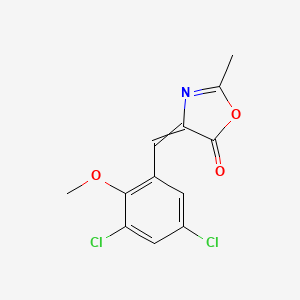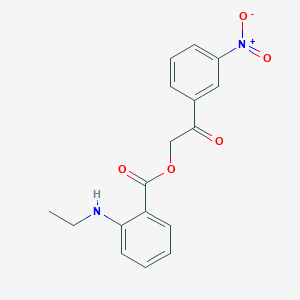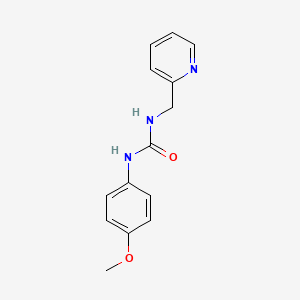
4-(3,5-dichloro-2-methoxybenzylidene)-2-methyl-1,3-oxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,5-dichloro-2-methoxybenzylidene)-2-methyl-1,3-oxazol-5(4H)-one is a chemical compound that has been used in various scientific research applications. It is a heterocyclic compound that contains an oxazole ring and a benzylidene group. This compound has been synthesized using different methods, and it has been found to have several biochemical and physiological effects.
作用機序
The mechanism of action of 4-(3,5-dichloro-2-methoxybenzylidene)-2-methyl-1,3-oxazol-5(4H)-one is not fully understood. However, it has been proposed that this compound exerts its effects by inhibiting certain enzymes such as topoisomerase II and HDACs. It has also been proposed that this compound interacts with certain receptors such as GABA receptors and NMDA receptors.
Biochemical and Physiological Effects:
4-(3,5-dichloro-2-methoxybenzylidene)-2-methyl-1,3-oxazol-5(4H)-one has been found to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis, and cell cycle arrest. It has also been found to have neuroprotective properties, and it has been tested against different neurodegenerative diseases. In addition, this compound has been found to have anti-inflammatory properties and it has been tested against different inflammatory diseases.
実験室実験の利点と制限
One of the advantages of using 4-(3,5-dichloro-2-methoxybenzylidene)-2-methyl-1,3-oxazol-5(4H)-one in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a potential candidate for the development of anti-cancer drugs. Another advantage is its neuroprotective properties, which makes it a potential candidate for the development of drugs for the treatment of neurodegenerative diseases. However, one of the limitations of using this compound in lab experiments is its toxicity. This compound has been found to be toxic to certain cell lines, and this limits its use in certain experiments.
将来の方向性
There are several future directions for the research on 4-(3,5-dichloro-2-methoxybenzylidene)-2-methyl-1,3-oxazol-5(4H)-one. One direction is the development of new anti-cancer drugs based on this compound. Another direction is the development of drugs for the treatment of neurodegenerative diseases. In addition, more research is needed to understand the mechanism of action of this compound and its interaction with different receptors and enzymes. Furthermore, more research is needed to explore the potential use of this compound in the treatment of different inflammatory diseases.
合成法
The synthesis of 4-(3,5-dichloro-2-methoxybenzylidene)-2-methyl-1,3-oxazol-5(4H)-one has been reported using different methods. One of the methods involves the reaction of 3,5-dichloro-2-methoxybenzaldehyde with methyl glycinate in the presence of acetic acid. The resulting product is then treated with phosphorus oxychloride and triethylamine to obtain the final product. Another method involves the reaction of 3,5-dichloro-2-methoxybenzaldehyde with methyl isocyanate in the presence of a base such as sodium hydride or potassium carbonate. The resulting product is then treated with phosphorus oxychloride to obtain the final product.
科学的研究の応用
4-(3,5-dichloro-2-methoxybenzylidene)-2-methyl-1,3-oxazol-5(4H)-one has been used in several scientific research applications. One of the applications is in the field of cancer research. This compound has been found to have anti-cancer properties, and it has been tested against different cancer cell lines. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Another application is in the field of neuroscience. This compound has been found to have neuroprotective properties, and it has been tested against different neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
4-[(3,5-dichloro-2-methoxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO3/c1-6-15-10(12(16)18-6)4-7-3-8(13)5-9(14)11(7)17-2/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXWGHBBIXWOXHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC2=C(C(=CC(=C2)Cl)Cl)OC)C(=O)O1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3,5-Dichloro-2-methoxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-phenylethyl)-2-[(3-phenylprop-2-en-1-ylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5877255.png)

![5-[(2,5-dichlorophenoxy)methyl]-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]-2-furamide](/img/structure/B5877297.png)
![5-chloro-N-{4-[(dimethylamino)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5877298.png)
![2-methoxy-5-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5877299.png)
![N'-{[(2-bromo-4-ethylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5877300.png)
![(3,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B5877311.png)




![methyl 3-{[3-(4-fluorophenyl)acryloyl]amino}-4-methylbenzoate](/img/structure/B5877366.png)
![2-(4-methoxyphenyl)-8,9-dimethyl-7-[3-(4-morpholinyl)propyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5877370.png)